2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively. The sulfonamide nitrogen is linked to a 1,2,3,4-tetrahydroquinoline moiety, which is further acylated at the 1-position with a thiophene-2-carbonyl group. The tetrahydroquinoline ring introduces conformational flexibility, while the thiophene heterocycle may enhance π-π stacking interactions. Structural determination of such complexes often relies on crystallographic tools like SHELX, a widely used software for small-molecule refinement .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-15-7-10-19(28-2)21(13-15)30(26,27)23-17-9-8-16-5-3-11-24(18(16)14-17)22(25)20-6-4-12-29-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTPNUPFYQEKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining thiophene, tetrahydroquinoline, and sulfonamide moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cardiovascular effects.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 442.6 g/mol. The IUPAC name is 2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide. The structural complexity allows for various interactions with biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of bacteria and fungi. The mechanism often involves interference with folate synthesis pathways in microorganisms.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. A study demonstrated that certain tetrahydroquinoline derivatives possess notable antiproliferative effects against various cancer cell lines. Specifically, compounds with similar structures have shown inhibition of key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway. In vitro assays revealed that modifications in the structure can lead to enhanced activity against cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.9 | |
| Compound B | A431 | 20.72 | |
| Compound C | H1975 | 1.22 |
Cardiovascular Effects
Sulfonamide derivatives have been studied for their cardiovascular effects. For example, certain compounds have been shown to act as endothelin receptor antagonists and carbonic anhydrase inhibitors. These actions can lead to decreased pulmonary vascular resistance and improved cardiac function in experimental models.
Case Studies
- Anticancer Evaluation : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their anticancer properties. The results indicated that modifications at specific positions significantly increased their antiproliferative activity against breast cancer cell lines.
- Cardiovascular Study : An isolated rat heart model was used to assess the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The findings suggested that these compounds could modulate calcium channels, influencing cardiac contractility and vascular resistance.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Sulfonamide-Triazole Derivatives ()
Compounds 4–15 in share sulfonamide or sulfonyl linkages but incorporate 1,2,4-triazole rings instead of tetrahydroquinoline. Key comparisons include:
- Bioactivity Implications: The tetrahydroquinoline moiety in the target may improve membrane permeability compared to the planar triazole rings in compounds, which could influence pharmacological profiles.
Comparison with Sulfonylurea Herbicides ()
Sulfonylurea herbicides like metsulfuron-methyl () share sulfonamide groups but differ in backbone structure:
- Structural Divergence: The urea bridge in sulfonylureas is absent in the target compound, which instead employs a sulfonamide linkage. The triazine ring in herbicides is a rigid heterocycle, contrasting with the target’s flexible tetrahydroquinoline.
- Substituent Impact : The thiophene-2-carbonyl group in the target may confer distinct binding properties compared to the triazine’s methoxy and methyl groups in metsulfuron-methyl.
Research Findings and Data
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for constructing the thiophene-tetrahydroquinoline-sulfonamide scaffold?
- Methodological Answer : Multi-step synthesis typically involves:
- Step 1 : Functionalization of the tetrahydroquinoline core via Friedel-Crafts acylation or sulfonation to introduce the thiophene-carbonyl group .
- Step 2 : Coupling of the sulfonamide moiety using SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) .
- Step 3 : Final purification via gradient HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (60–120°C), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) significantly impact yield .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify regioselectivity of sulfonamide attachment and absence of unreacted intermediates .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out side products (e.g., over-sulfonated derivatives) .
- HPLC-UV/ELSD : Monitor purity (>95%) and detect trace impurities from incomplete coupling reactions .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., IC₅₀ variability) be systematically resolved?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability assays (MTT/WST-1) to distinguish target-specific effects from cytotoxicity .
- Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolic degradation (e.g., CYP450-mediated oxidation) alters activity .
- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., methoxy → trifluoromethyl) to isolate SAR trends .
Q. What computational strategies predict binding modes to biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Use X-ray crystallography data of homologous proteins (e.g., PDB: 3ERT for kinases) to model ligand-receptor interactions .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories, analyzing RMSD (<2 Å) and hydrogen-bond persistence .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
